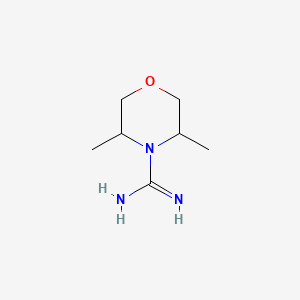
3,5-Dimethylmorpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylmorpholine-4-carboximidamide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Research Applications
1. Synthetic Chemistry
- Reagent in Organic Synthesis : 3,5-Dimethylmorpholine-4-carboximidamide is utilized as a reagent in various organic synthesis reactions. It facilitates the formation of amides and other nitrogen-containing compounds through its ability to undergo substitution reactions and participate in coupling reactions .
2. Mechanistic Studies
- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activity, making it a valuable tool in studying enzyme mechanisms. Its interactions with specific molecular targets can influence metabolic pathways, providing insights into biochemical processes.
Biological Applications
1. Enzyme Inhibition and Activation
- Biochemical Pathways : Research indicates that this compound can act as both an inhibitor and an activator of various enzymes. This dual action allows researchers to explore its effects on different biochemical pathways and cellular functions .
2. Cancer Therapeutics
- Cytotoxicity Studies : The compound has shown selective cytotoxicity towards malignant cells while sparing non-malignant cells. For instance, studies have reported IC50 values indicating significant potency against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 2.5 | 10 |
| HSC-2 (Squamous Cell Carcinoma) | 1.8 | 12 |
| HCT116 (Colon Carcinoma) | 3.0 | 8 |
| Non-Malignant Fibroblasts | >50 | - |
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment due to its ability to induce apoptosis selectively in cancer cells.
Case Studies
Study on HL-60 Cells
- In studies involving HL-60 leukemia cells, treatment with this compound resulted in significant apoptosis. Increased caspase activity and PARP cleavage were observed, indicating effective induction of the apoptotic pathway.
Effect on HSC-2 Cells
- Another investigation demonstrated that this compound led to reduced cell viability in HSC-2 squamous cell carcinoma cells. Flow cytometry analysis revealed G2/M phase arrest followed by apoptosis, supporting its potential as a cancer therapeutic.
Propriétés
Numéro CAS |
108641-44-7 |
|---|---|
Formule moléculaire |
C7H15N3O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3,5-dimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-5-3-11-4-6(2)10(5)7(8)9/h5-6H,3-4H2,1-2H3,(H3,8,9) |
Clé InChI |
VPWJBKMQOYXAGA-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=N)N)C |
SMILES canonique |
CC1COCC(N1C(=N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















